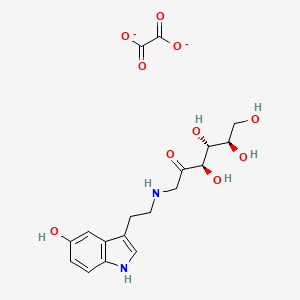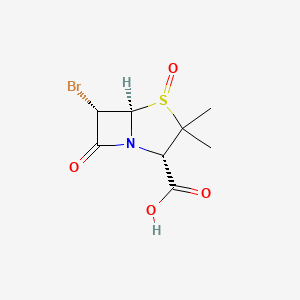
6-Bromopenicillanic acid S-sulfoxide
Overview
Description
6-Bromopenicillanic acid S-sulfoxide is a derivative of penicillin, a well-known antibiotic This compound is characterized by the presence of a bromine atom at the 6-position of the penicillanic acid nucleus and an S-sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromopenicillanic acid S-sulfoxide typically involves the bromination of penicillanic acid followed by oxidation to introduce the sulfoxide group. One method involves dissolving 6α-bromopenicillanic acid in an organic solvent and adding diphenyldiazomethane. The solvent is then evaporated under reduced pressure, and the product is extracted with an organic solvent, washed with saturated brine, dried with anhydrous sodium sulfate, and recrystallized to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process typically avoids the use of condensing agents like DCC, which can complicate the removal of by-products. Instead, methods that simplify operations, reduce by-products, and improve the purity of the final product are preferred .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopenicillanic acid S-sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like peracetic acid or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: 6-Bromopenicillanic acid sulfone.
Reduction: 6-Bromopenicillanic acid sulfide.
Substitution: Various substituted penicillanic acid derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopenicillanic acid S-sulfoxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other bioactive compounds and analogues.
Biology: It is used to study the mechanisms of β-lactamase inhibition and resistance.
Industry: It is used in the production of various pharmaceutical compounds
Mechanism of Action
The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide involves its interaction with β-lactamase enzymes. The compound acts as a β-lactamase inhibitor, preventing the enzyme from hydrolyzing β-lactam antibiotics. This inhibition is achieved through the formation of a stable complex between the sulfoxide group and the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
6-Aminopenicillanic acid: A precursor to many penicillin derivatives.
6-Bromopenicillanic acid: Lacks the sulfoxide group but has similar structural features.
Penicillanic acid S,S-dioxide: Contains two sulfone groups instead of a sulfoxide.
Uniqueness: 6-Bromopenicillanic acid S-sulfoxide is unique due to the presence of both a bromine atom and an S-sulfoxide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWCZHUJOCCBY-AMVCQHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000677 | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79703-02-9 | |
| Record name | 6-Bromopenicillanic acid S-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


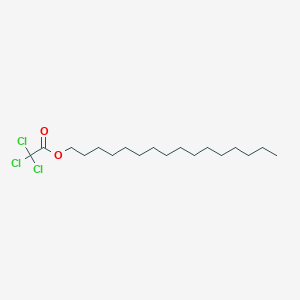

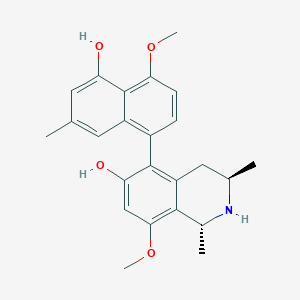


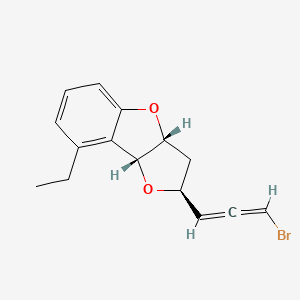

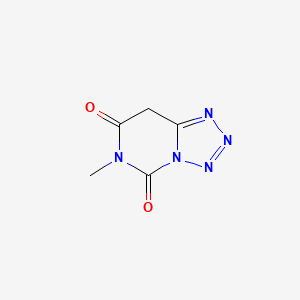
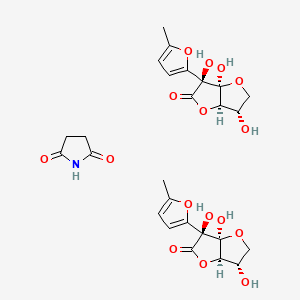
![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)


